molecular formula C8H16N2 B1400452 2-Isopropyl-2,6-diazaspiro[3.3]heptane CAS No. 1559064-13-9

2-Isopropyl-2,6-diazaspiro[3.3]heptane

Cat. No. B1400452
CAS RN: 1559064-13-9
M. Wt: 140.23 g/mol
InChI Key: OJCXCNAXUUGKLW-UHFFFAOYSA-N
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Description

“2-Isopropyl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C8H16N2 . It is a structural surrogate of piperazine .


Synthesis Analysis

The synthesis of “2-Isopropyl-2,6-diazaspiro[3.3]heptane” has been described in several studies. One method involves the reductive amination of a readily available aldehyde with primary amines or anilines . Another method describes the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) .


Molecular Structure Analysis

The InChI code for “2-Isopropyl-2,6-diazaspiro[3.3]heptane” is 1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3 .


Chemical Reactions Analysis

The usefulness of “2-Isopropyl-2,6-diazaspiro[3.3]heptane” has been shown in arene amination reactions yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

The molecular weight of “2-Isopropyl-2,6-diazaspiro[3.3]heptane” is 140.23 .

Scientific Research Applications

Synthesis of 2,6-Diazaspiro[3.3]heptanes

2,6-Diazaspiro[3.3]heptane compounds are synthesized through methods such as reductive amination of available aldehydes, showcasing their relevance in synthetic chemistry. The process yields high yields and is suitable for large-scale synthesis or as part of a library (Hamza et al., 2007). Another approach involves a concise and scalable synthesis, proving its utility as a structural surrogate of piperazine in arene amination reactions (Burkhard & Carreira, 2008).

Novel Structural Forms and Applications

Research also highlights the synthesis of angular azaspiro[3.3]heptanes and their derivatives. These compounds are generated in high yields and serve as crucial building blocks in drug discovery, either as part of a library or individually on a preparative scale, showing their broad applicability in medicinal chemistry (Guérot et al., 2011).

Chirality and Molecular Properties

Designing axially chiral molecules like 2,6-diphosphaspiro[3.3]heptanes has been a point of interest. These molecules display conformational rigidity and a high barrier to racemization, making them unique in terms of their stereochemical properties and stability (Naruse & Kugiya, 2013).

Material Science and Energetic Material Analysis

Energetic Material Analysis

Computational studies on spirocyclic compounds like dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3.3]heptane have been conducted, focusing on their properties as energetic materials. The research includes optimization, density estimation, and detonation parameter computation, emphasizing the compounds' potential in this domain (Seok, 2014).

Coordination of Transition Metal Centers

Studies have also delved into the use of spirocyclic compounds in coordinating transition metal centers, demonstrating their utility in creating complex metal-ligand systems. The structural and magnetic properties of these systems have been thoroughly investigated, highlighting their potential in material science and coordination chemistry (Petrukhina et al., 2005).

Safety And Hazards

When handling “2-Isopropyl-2,6-diazaspiro[3.3]heptane”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed. Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .

properties

IUPAC Name

2-propan-2-yl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXCNAXUUGKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-2,6-diazaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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